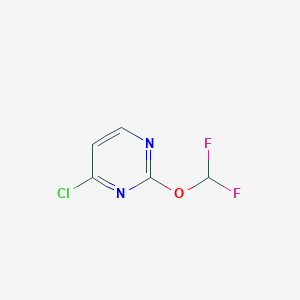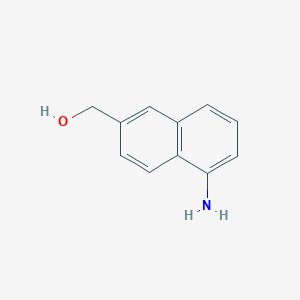
4-Chloro-2-(difluoromethoxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-(difluoromethoxy)pyrimidine is an aromatic heterocyclic compound that contains a pyrimidine ring substituted with a chlorine atom at the 4-position and a difluoromethoxy group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(difluoromethoxy)pyrimidine typically involves the reaction of 4-chloropyrimidine with difluoromethoxy reagents under specific conditions. One common method includes the use of difluoromethyl ether in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-(difluoromethoxy)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom at the 4-position can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Electrophilic Substitution: The pyrimidine ring can participate in electrophilic substitution reactions, although these are less common due to the electron-withdrawing effects of the substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Electrophilic Substitution: Reagents like halogens or nitrating agents can be used under acidic conditions, although these reactions are less favorable.
Major Products
Nucleophilic Substitution: The major products include substituted pyrimidines where the chlorine atom is replaced by the nucleophile.
Electrophilic Substitution: Products include halogenated or nitrated pyrimidines, depending on the reagents used.
Scientific Research Applications
4-Chloro-2-(difluoromethoxy)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Materials Science: The compound is used in the development of advanced materials, such as organic semiconductors and liquid crystals.
Biological Research: It serves as a probe in biochemical studies to investigate enzyme mechanisms and protein-ligand interactions.
Mechanism of Action
The mechanism of action of 4-Chloro-2-(difluoromethoxy)pyrimidine depends on its specific application:
Kinase Inhibition: In medicinal chemistry, it acts as a kinase inhibitor by binding to the ATP-binding site of the enzyme, thereby blocking its activity.
Antiviral Activity: The compound can interfere with viral replication by inhibiting viral enzymes or disrupting viral RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
4-Chloro-2-methoxypyrimidine: Similar in structure but with a methoxy group instead of a difluoromethoxy group.
2,4-Dichloropyrimidine: Contains two chlorine atoms at the 2- and 4-positions instead of a difluoromethoxy group.
Uniqueness
4-Chloro-2-(difluoromethoxy)pyrimidine is unique due to the presence of the difluoromethoxy group, which imparts distinct electronic and steric properties. This makes it a valuable intermediate in the synthesis of compounds with specific biological activities and material properties .
Properties
Molecular Formula |
C5H3ClF2N2O |
|---|---|
Molecular Weight |
180.54 g/mol |
IUPAC Name |
4-chloro-2-(difluoromethoxy)pyrimidine |
InChI |
InChI=1S/C5H3ClF2N2O/c6-3-1-2-9-5(10-3)11-4(7)8/h1-2,4H |
InChI Key |
FDLNWMGUIBNDBE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(N=C1Cl)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-5-carboxylic acid](/img/structure/B11912227.png)




![7-Methylimidazo[1,2-A]pyridine-2-carboxamide](/img/structure/B11912270.png)


![2-(Aminomethyl)-6-methyl-2H-oxazolo[3,2-a]pyrimidin-7(3H)-one](/img/structure/B11912296.png)





